

Commercial Availability and Technical Guide for 3-Isopropoxy-4-methoxyphenylboronic acid

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Compound of Interest

Compound Name:	3-Isopropoxy-4-methoxyphenylboronic acid
Cat. No.:	B1312902

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of **3-Isopropoxy-4-methoxyphenylboronic acid** (CAS No. 516465-82-0). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery, particularly for its potential role in the synthesis of novel therapeutic agents.

Commercial Availability

3-Isopropoxy-4-methoxyphenylboronic acid is readily available from several chemical suppliers. The compound is typically offered in research quantities with purities suitable for synthetic applications.

Supplier	Purity	Notes
Amadis Chemical	97%	Marketed for medicinal chemistry, biomedicine, and as a pharmaceutical intermediate. [1]
P&S Chemicals	Information available upon request	Lists the compound with its IUPAC name and CAS number. [2]
HIMMED	98%	Available for purchase. [3]
Organic Building Blocks	Inquire for details	Listed in their product catalog.
ChemicalBook	Multiple suppliers listed	Provides a platform to connect with various manufacturers.

It is important to note that the isomeric compound, 4-Isopropoxy-3-methoxyphenylboronic acid, has a different CAS number (875654-33-4). Researchers should verify the CAS number to ensure they are acquiring the correct regioisomer for their intended application.

Physicochemical Properties

While experimentally determined physical properties are not widely published in readily accessible literature, some predicted data is available.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ BO ₄	P&S Chemicals [2]
Molecular Weight	210.04 g/mol	---
Density	1.13 ± 0.1 g/cm ³	Predicted
Boiling Point	352.7 ± 52.0 °C	Predicted

Researchers are advised to obtain certificates of analysis from their chosen supplier for the most accurate and up-to-date information on the physical and chemical properties of a specific batch.

Synthesis and Experimental Protocols

The primary synthetic route to **3-Isopropoxy-4-methoxyphenylboronic acid** involves the reaction of 4-bromo-2-isopropoxy-1-methoxybenzene. While a detailed, step-by-step published protocol specifically for this conversion is not readily available in the searched literature, a general procedure for the synthesis of aryl boronic acids from aryl bromides can be adapted. This typically involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

A general experimental workflow for this synthesis is outlined below:



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Figure 1: General workflow for the synthesis of **3-Isopropoxy-4-methoxyphenylboronic acid**.

Applications in Drug Discovery: Suzuki-Miyaura Coupling

Arylboronic acids are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including many pharmaceutical compounds.^{[4][5][6]}

The 3-isopropoxy-4-methoxyphenyl moiety can be a key structural component in the design of new drug candidates. While a specific drug molecule synthesized using this exact boronic acid was not identified in the literature reviewed, its utility can be inferred from the importance of substituted phenyl groups in medicinal chemistry.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with **3-Isopropoxy-4-methoxyphenylboronic acid**.

Reagents and Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **3-Isopropoxy-4-methoxyphenylboronic acid** (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a reaction vessel, add the aryl halide, **3-Isopropoxy-4-methoxyphenylboronic acid**, and the base.
- Add the solvent system to the vessel.
- Degas the mixture by bubbling with an inert gas for 10-15 minutes.
- Add the palladium catalyst to the reaction mixture.
- Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

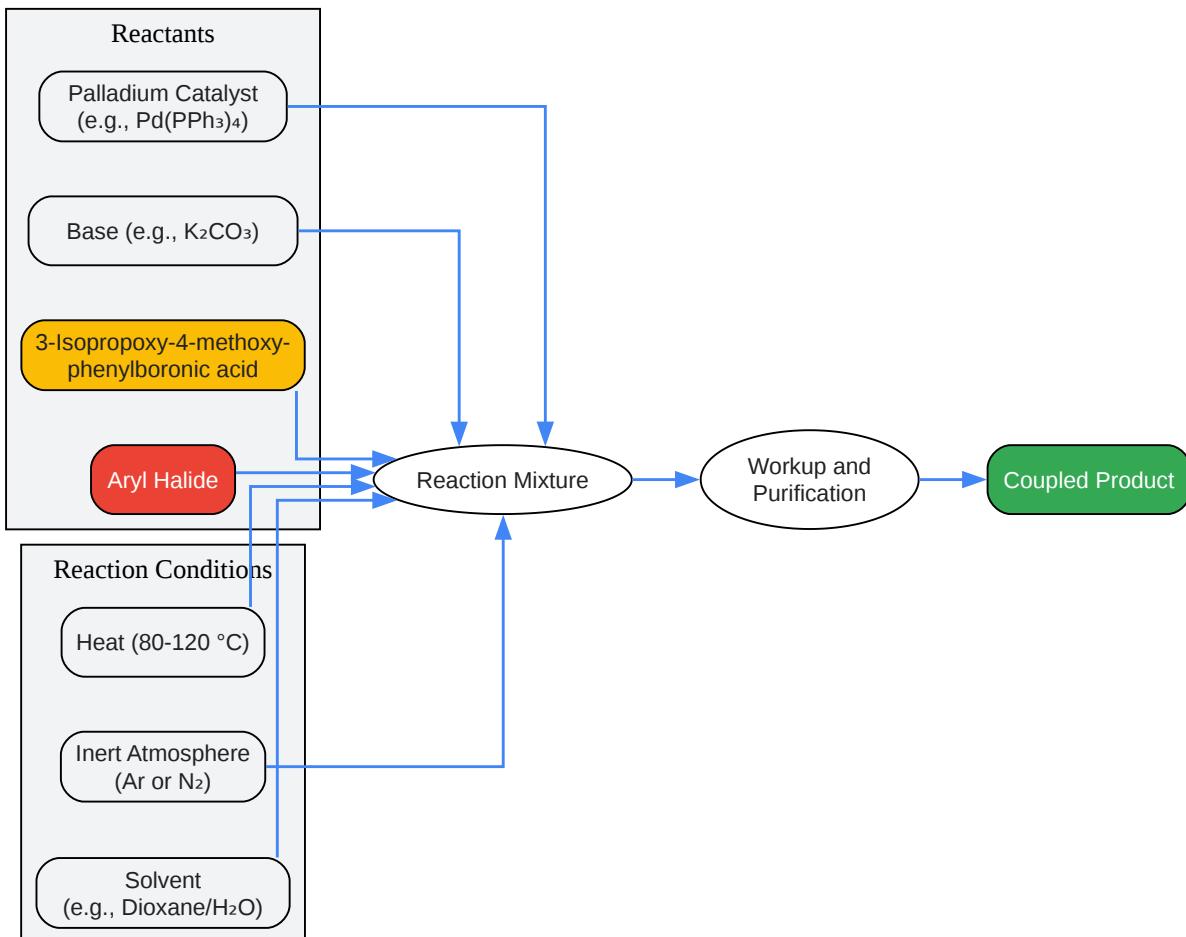
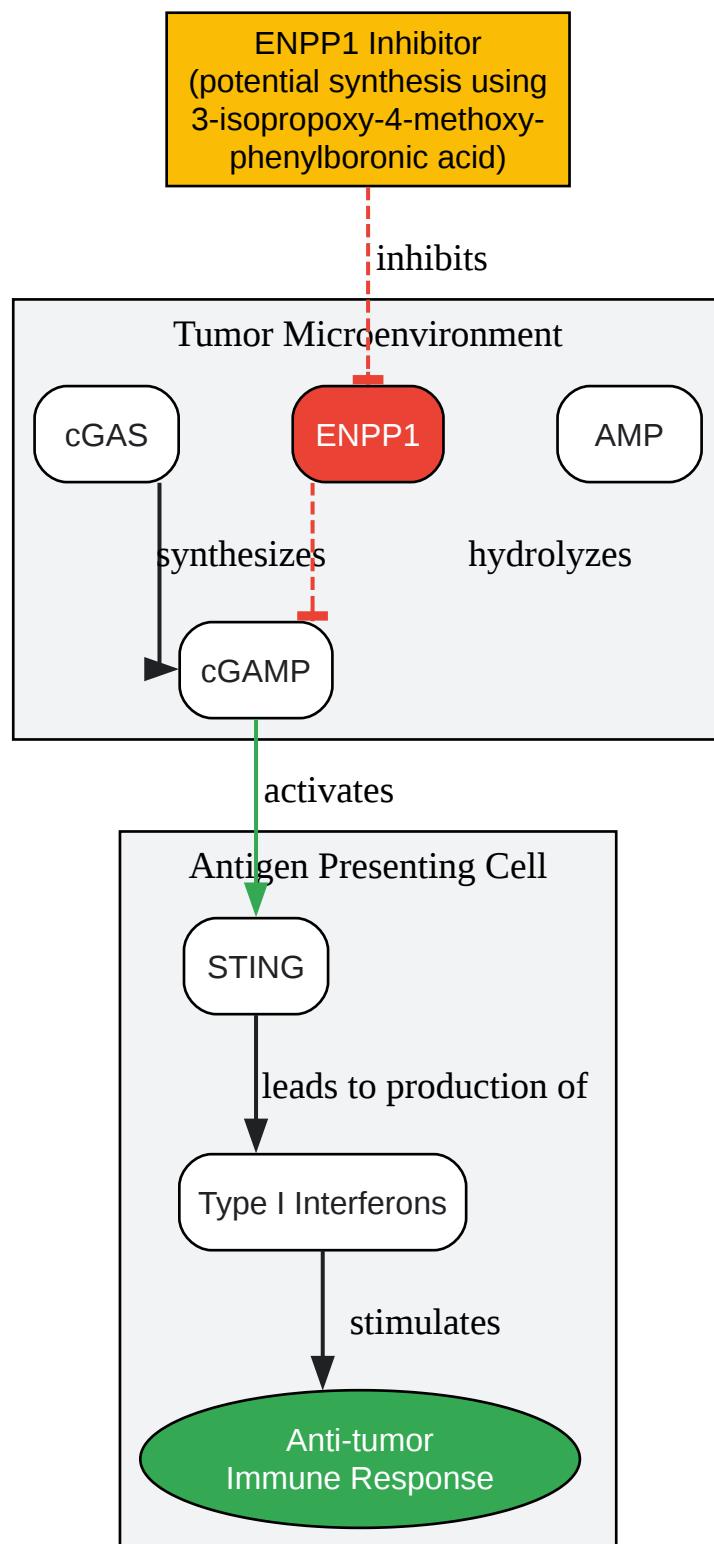
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Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Application in the Development of ENPP1 Inhibitors

Recent research has highlighted the therapeutic potential of inhibiting the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme for cancer immunotherapy. ENPP1 is a key negative regulator of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the anti-tumor immune response. By inhibiting ENPP1, the levels of the STING agonist cGAMP can be increased, leading to enhanced activation of the immune system against cancer cells.

The development of small molecule ENPP1 inhibitors often involves the synthesis of complex heterocyclic structures. The Suzuki-Miyaura coupling is a frequently employed reaction in the construction of these molecules. Given its structure, **3-Isopropoxy-4-methoxyphenylboronic acid** represents a valuable building block for the synthesis of novel ENPP1 inhibitors, allowing for the introduction of a substituted phenyl ring that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.



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Figure 3: Role of ENPP1 in the STING pathway and the therapeutic potential of its inhibition.

Conclusion

3-Isopropoxy-4-methoxyphenylboronic acid is a commercially available and valuable reagent for researchers engaged in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura coupling reactions provides a straightforward method for incorporating the substituted phenyl moiety into complex molecules. The potential application of this building block in the development of novel therapeutics, such as ENPP1 inhibitors for cancer immunotherapy, underscores its importance for the scientific community. Researchers are encouraged to consult supplier documentation for detailed specifications and to adapt the general protocols provided herein to their specific synthetic targets.

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